molecular formula C21H16ClNO3 B2581881 (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate CAS No. 478046-74-1

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate

Cat. No. B2581881
CAS RN: 478046-74-1
M. Wt: 365.81
InChI Key: DIQLGPYPJBTFJT-OEAKJJBVSA-N
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Description

  • Synonyms : Benzaldehyde 1-([(((E)-[4-(benzyloxy)phenyl]methylidene)amino)oxy]carbonyl)-4-chlorobenzene .

Scientific Research Applications

Antineoplastic Agents

Compounds with similar structural features have been investigated for their antineoplastic (anti-cancer) properties. A novel series of compounds demonstrated excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These molecules exhibit tumor-selective toxicity and the ability to modulate multi-drug resistance. Their modes of action include apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. Additionally, these compounds showed promising antimalarial and antimycobacterial properties, indicating their potential as versatile therapeutic agents (Mohammad Hossain et al., 2020).

Synthetic Routes and Structural Properties

The study of synthetic routes and structural properties of related compounds has led to the development of novel substances with potential applications in medicinal chemistry. For instance, the synthesis and spectroscopic analysis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones provided insights into their conformation and potential as intermediate products for further chemical modifications (R. Issac & J. Tierney, 1996).

Environmental Degradation Studies

The degradation of environmental contaminants and their by-products, including the use of advanced oxidation processes (AOPs), has been explored. Studies have focused on the degradation pathways, by-products, and biotoxicity of contaminants, contributing to the development of more efficient treatment methods and a better understanding of environmental impacts (Mohammad Qutob et al., 2022).

Carcinogenicity Evaluation

Research on the carcinogenicity evaluation of compounds with similar structures, including the synthesis and evaluation of thiophene analogues of known carcinogens, has provided valuable data on their potential carcinogenicity and the reliability of in vitro predictions for structurally new compounds (J. Ashby et al., 1978).

Heterocyclic Chemistry

The chemistry of heterocyclic compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, has been reviewed, highlighting their significance in the synthesis of various classes of heterocyclic compounds and dyes. This research underscores the versatility and potential of these compounds for innovative transformations in the field of organic synthesis (M. A. Gomaa & H. Ali, 2020).

properties

IUPAC Name

[(E)-(4-phenylmethoxyphenyl)methylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO3/c22-19-10-8-18(9-11-19)21(24)26-23-14-16-6-12-20(13-7-16)25-15-17-4-2-1-3-5-17/h1-14H,15H2/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQLGPYPJBTFJT-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate

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